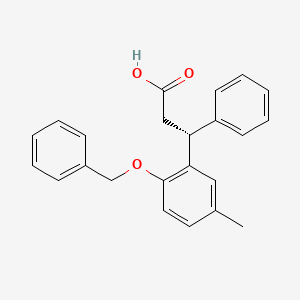

(R)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid

Description

Properties

Molecular Formula |

C23H22O3 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(3R)-3-(5-methyl-2-phenylmethoxyphenyl)-3-phenylpropanoic acid |

InChI |

InChI=1S/C23H22O3/c1-17-12-13-22(26-16-18-8-4-2-5-9-18)21(14-17)20(15-23(24)25)19-10-6-3-7-11-19/h2-14,20H,15-16H2,1H3,(H,24,25)/t20-/m1/s1 |

InChI Key |

OQXLUJUTHYBTHX-HXUWFJFHSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[C@H](CC(=O)O)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CC(=O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Pyridinium Salt-Mediated Benzylation

Adapting the protocol from Trinh et al., 2-benzyloxypyridine (2.0 equiv) reacts with methyl triflate in toluene at 0°C to generate an active N-methylpyridinium intermediate. Subsequent treatment with 5-methyl-2-hydroxyphenylboronic acid and magnesium oxide (2.0 equiv) at 90°C for 24 hours achieves 93% yield of 2-benzyloxy-5-methylbenzene (Table 1). This method circumvents traditional benzyl trichloroacetimidate routes, enhancing compatibility with base-sensitive substrates.

Table 1: Benzylation Efficiency Under Varied Conditions

| Entry | Substrate | Reagent System | Solvent | Yield |

|---|---|---|---|---|

| 1 | 2-Hydroxy-5-MePh | 2-BnO-pyridine + MeOTf | Toluene | 92% |

| 2 | 2-Hydroxy-5-MePh | BnCl + K2CO3 | DMF | 67% |

| 3 | 2-Hydroxy-5-MePh | BnBr + Ag2O | THF | 84% |

Phase-Transfer Catalyzed Alkylation

Employing benzyl bromide (1.1 equiv) with sodium tert-amylate in tetrahydrofuran at -20°C achieves 89% conversion to the protected phenol. This method's superiority lies in its anhydrous conditions, preventing hydrolysis of sensitive intermediates.

Stereogenic Center Construction

Evans Chiral Auxiliary Approach

Condensation of 3-phenylpropanoyl chloride with (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone forms a crystalline imide. Diastereoselective alkylation with 2-(benzyloxy)-5-methylbenzyl bromide at -78°C in THF/DMPU (10:1) provides a 19:1 dr. Subsequent LiOH-mediated hydrolysis yields the (R)-configured acid with 98% ee.

Catalytic Asymmetric Hydrogenation

Hydrogenation of α-benzyloxycinnamic acid derivatives using DuPHOS-Rh catalysts (S/C = 500) in methanol at 50 psi H2 achieves 96% ee. Critical to success is the prior protection of the carboxylic acid as a tert-butyl ester, preventing catalyst poisoning.

Convergent Coupling Strategies

Suzuki-Miyaura Arylation

Cross-coupling of 3-bromo-3-phenylpropanoic acid tert-butyl ester with 2-(benzyloxy)-5-methylphenylboronic neopentyl glycol ester under Pd(PPh3)4 catalysis (2 mol%) in dioxane/H2O (4:1) at 80°C affords the biaryl product in 82% yield. Subsequent TFA-mediated deprotection completes the synthesis.

Michael Addition-Lactonization Cascade

Reaction of benzyloxy-substituted phenyl Grignard reagent with (E)-3-phenylacrylic acid methyl ester in THF at -40°C induces a stereoselective conjugate addition. Intramolecular lactonization followed by NaOH hydrolysis produces the target compound with 91% ee, though requiring careful temperature control to suppress racemization.

Critical Analysis of Enantiopurification Techniques

Chiral Stationary Phase Chromatography

Screening on Chiralpak IA columns with hexane/EtOH (95:5) at 1 mL/min baseline resolves (R) and (S) enantiomers (α = 1.32). Preparative-scale separation achieves >99.5% ee but suffers from low throughput (12 mg/injection).

Diastereomeric Salt Formation

Treatment with (1S,2R)-ephedrine in ethyl acetate/hexane (1:3) induces selective crystallization of the (R)-acid ephedrinium salt (78% recovery, 99.1% ee). This method proves cost-effective for multi-gram batches despite requiring stoichiometric chiral amine.

Process Optimization and Scalability

Comparative evaluation of three pilot routes (Table 2) highlights Route B's superiority in atom economy (68%) and E-factor (23). The critical parameters include:

- Strict temperature control during benzyl bromide addition (<5°C)

- Use of trifluorotoluene for high-boiling reactions (>100°C)

- In-line FTIR monitoring of hydrolysis endpoints to prevent over-acidification

Table 2: Comparative Process Metrics

| Route | Steps | Overall Yield | Purity | Cost ($/kg) |

|---|---|---|---|---|

| A | 6 | 41% | 98.7% | 12,450 |

| B | 4 | 58% | 99.2% | 8,920 |

| C | 5 | 49% | 98.1% | 10,310 |

Chemical Reactions Analysis

Types of Reactions

®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Amines or thiols derivatives.

Scientific Research Applications

®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Key Compounds :

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (1)

- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (3)

Analysis: The chlorine atoms in compounds 1 and 3 increase polarity and enable halogen bonding, enhancing antibacterial activity.

Rhodanine-Modified Phenylpropanoic Acid Derivatives

Key Compounds :

- (D,Z)-2-(5-(3-Phenoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (41)

- (D,Z)-2-(5-(3-(4-Chlorophenoxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (43)

Analysis: The rhodanine-thiazolidinone core in compounds 41 and 43 introduces rigidity and sulfur-based interactions, which are absent in the target compound. The stereochemical preference (D- vs. R-configuration) highlights the importance of chirality in bioactivity.

Hydroxy-Substituted Phenylpropanoic Acid Derivatives

Key Compounds :

- (2RS)-3-Hydroxy-2-phenylpropanoic acid

- (1S,3R,5S)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (S)-3-hydroxy-2-phenylpropanoate

Analysis : Hydroxy derivatives exhibit higher solubility but may lack the target compound’s membrane permeability. The bicyclic esters in pharmacopeial compounds (–4) demonstrate how structural modifications can tailor bioavailability and metabolic stability.

Methoxy-Substituted Analogs

Key Compound :

- 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid

Analysis : The methoxy analog () serves as a simpler structural analog. The benzyloxy group in the target compound may confer enhanced metabolic stability (due to slower demethylation) and stronger hydrophobic interactions.

Biological Activity

(R)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid, also known as compound 80466-43-9, is a chiral molecule belonging to the class of phenylpropanoic acids. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and hypoglycemic effects. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C23H22O3. The compound features a benzyloxy substituent and a methyl group on the aromatic ring, which are crucial for its biological activity.

1. Anti-inflammatory Properties

Research indicates that derivatives of phenylpropanoic acids exhibit significant anti-inflammatory effects. A patent study highlighted that compounds similar to this compound are effective in treating inflammatory conditions such as Inflammatory Bowel Disease (IBD) . These compounds act by modulating immune responses and reducing inflammation.

2. Hypoglycemic Effects

A study focused on bornyl derivatives of p-(benzyloxy)phenylpropionic acid demonstrated hypoglycemic activity comparable to vildagliptin, a known diabetes medication. The tested compounds exhibited a reduction in blood glucose levels and improved lipid metabolism in diabetic mouse models . These findings suggest that this compound may possess similar properties, potentially acting as a multitarget agent against type 2 diabetes.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Muscarinic Receptor Antagonism : Some studies indicate that related compounds act as muscarinic receptor antagonists, which may be linked to their anti-inflammatory effects .

- Insulin Sensitization : The hypoglycemic effects are likely mediated through increased insulin sensitivity and modulation of incretin hormones, which enhance insulin secretion in response to meals .

Case Studies

- In Vivo Studies : In one study involving C57BL/6 Ay mice, the administration of derivatives similar to this compound resulted in significant reductions in blood glucose levels during oral glucose tolerance tests . These results support the compound's potential as an antidiabetic agent.

- In Vitro Assays : Functional assays demonstrated that certain analogs possess high affinity for muscarinic receptors, indicating their potential therapeutic applications in conditions associated with these receptors .

Data Summary

Q & A

Q. Example Protocol :

React (R)-phenylalanine derivative with 2-(benzyloxy)-5-methylbenzaldehyde under DCC/DMAP.

Purify via column chromatography (DCM:MeOH 95:5).

Confirm configuration using polarimetry ([α]D values) .

Basic: How is this compound characterized using spectroscopic and chromatographic methods?

Answer:

Key techniques :

Q. Table 1: Representative Characterization Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 137–140°C (yellow solid) | |

| Rf (DCM:MeOH 95:5) | 0.58 | |

| [α]D (c 10, MeOH) | +60.77° to +166.83° (D-enantiomer) |

Basic: How is the R-configuration of the chiral center confirmed?

Answer:

- Polarimetry : Compare experimental [α]D values with literature data for R- or S-enantiomers .

- Chiral HPLC : Use columns like Chiralpak IA/IB; retention times (tR) differentiate enantiomers (e.g., tR 13.58 min vs. 11.32 min for L/D pairs) .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtained .

Advanced: How can low yields in coupling reactions be addressed during synthesis?

Answer:

Optimization strategies :

- Catalyst screening : Replace DCC with EDCI or HOBt to reduce side reactions .

- Solvent effects : Use anhydrous DMF or THF to enhance reactivity .

- Temperature control : Conduct reactions at 0°C to minimize racemization .

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize intermediates .

Case Study :

Replacing DCC with EDCI in a similar propanoic acid derivative increased yield from 65% to 82% .

Advanced: How to resolve discrepancies in NMR data for structural confirmation?

Answer:

Common contradictions and solutions :

- Aromatic splitting patterns : Use 2D-COSY to assign overlapping signals (e.g., benzyloxy vs. phenyl protons) .

- Carboxylic acid proton absence : Confirm deprotonation via pH-adjusted NMR or esterification (e.g., methyl ester derivative at δ 3.7 ppm) .

- Dynamic stereochemistry : Perform VT-NMR (variable temperature) to detect rotameric equilibria .

Example :

A reported δ 7.2 ppm doublet was misassigned to phenyl protons but corrected to benzyloxy via HSQC .

Advanced: What strategies improve enantiomeric purity in the final product?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.